2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-[4-(1-adamantyl)-1-piperazinyl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C25H31ClN4OS and its molecular weight is 471.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 470.1907105 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cytotoxic Activity
Some novel sulfonamide derivatives, including those with adamantyl moieties, were synthesized and screened for their in vitro anticancer activity against breast and colon cancer cell lines. A compound was identified as potent against breast cancer cell lines, highlighting the potential therapeutic applications of these derivatives in cancer treatment (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial and Anti-inflammatory Activities
Research on novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives has shown that these compounds possess significant in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Moreover, their in vivo anti-inflammatory activity was confirmed using the carrageenan-induced paw oedema method in rats, indicating their potential as antimicrobial and anti-inflammatory agents (Al-Omar, Al-Abdullah, Shehata, Habib, Ibrahim, & El-Emam, 2010).
Antiproliferative Activity through VEGFR-2-TK Inhibition
A new series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and evaluated for their anticancer activity. These compounds demonstrated anticancer activity higher than their precursors, with specific derivatives showing cytotoxic activity comparable to standard drugs. Their VEGFR-2 inhibitory activity was also evaluated, with certain compounds showing promising results, indicating their potential as antiproliferative agents targeting VEGFR-2-TK (Hassan, Badr, Hassan, Abdelhamid, & Abuo-Rahma, 2021).
Properties
IUPAC Name |
2-[4-(1-adamantyl)piperazin-1-yl]-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4OS/c26-21-3-1-20(2-4-21)22-16-32-24(27-22)28-23(31)15-29-5-7-30(8-6-29)25-12-17-9-18(13-25)11-19(10-17)14-25/h1-4,16-19H,5-15H2,(H,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKHEBFKOLAQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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